(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride mechanism of action
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Aminopeptidase Inhibitors: A Case Study of Tosedostat
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mechanism of action for a specific class of aminopeptidase inhibitors, using Tosedostat (formerly known as CHR-2797) as a primary example. Due to the limited public information on "(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride," Tosedostat has been selected as a structurally and functionally relevant analogue to illustrate the core scientific principles and experimental methodologies in this field. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Tosedostat and its Therapeutic Rationale
Tosedostat is an orally bioavailable, broad-spectrum inhibitor of M1 family aminopeptidases, with notable activity against Puromycin-sensitive aminopeptidase (PSA) and Leucine aminopeptidase (LAP). These enzymes play a crucial role in protein turnover and the degradation of peptides, processes that are often dysregulated in cancerous cells. By inhibiting these aminopeptidases, Tosedostat disrupts protein homeostasis, leading to the accumulation of intracellular peptides and subsequent induction of apoptosis, particularly in hematological malignancies like acute myeloid leukemia (AML).
The therapeutic strategy behind Tosedostat is based on the principle that cancer cells, with their high rates of proliferation and protein synthesis, are more vulnerable to disruptions in protein degradation pathways than normal cells. This selective pressure makes aminopeptidase inhibition a promising avenue for anticancer therapy.
Core Mechanism of Action: Inhibition of M1 Aminopeptidases
Tosedostat is a prodrug that is converted to its active form, CHR-79888, after oral administration. The active metabolite contains a hydroxamic acid moiety, which is a key structural feature for its inhibitory activity. This hydroxamic acid group chelates the zinc ion (Zn²⁺) present in the active site of M1 aminopeptidases. This chelation is a high-affinity interaction that effectively blocks the catalytic activity of the enzyme, preventing it from cleaving N-terminal amino acids from its peptide substrates.
The inhibition of PSA and LAP by the active form of Tosedostat leads to a cascade of downstream effects that contribute to its anti-tumor activity:
-
Disruption of Protein Homeostasis: The primary consequence of aminopeptidase inhibition is the accumulation of intracellular peptides. This disrupts the delicate balance of protein synthesis and degradation, leading to cellular stress.
-
Induction of Apoptosis: The accumulation of peptides and the resulting cellular stress trigger the intrinsic apoptotic pathway. This is characterized by the activation of caspases and the subsequent execution of programmed cell death.
-
Cell Cycle Arrest: Tosedostat has been shown to induce cell cycle arrest, primarily at the G1 phase, preventing cancer cells from progressing through the cell cycle and proliferating.
-
Anti-angiogenic Effects: Some studies suggest that Tosedostat may also have anti-angiogenic properties, further contributing to its anti-cancer effects by inhibiting the formation of new blood vessels that supply tumors.
Below is a diagram illustrating the proposed signaling pathway of Tosedostat.
Caption: Proposed signaling pathway of Tosedostat.
Experimental Validation of the Mechanism of Action
The mechanism of action of Tosedostat has been elucidated through a series of preclinical and clinical studies. Below are key experimental protocols that have been instrumental in this process.
Enzyme Inhibition Assays
Objective: To determine the inhibitory activity and selectivity of Tosedostat's active metabolite against various aminopeptidases.
Methodology:
-
Enzyme Source: Recombinant human M1 aminopeptidases (e.g., PSA, LAP) are expressed and purified.
-
Substrate: A fluorogenic or chromogenic substrate that is specifically cleaved by the target aminopeptidase is used. For example, Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a common substrate for LAP.
-
Assay Procedure:
-
The purified enzyme is incubated with varying concentrations of the inhibitor (CHR-79888) in an appropriate assay buffer.
-
The reaction is initiated by the addition of the substrate.
-
The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence or absorbance.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Table 1: Representative IC₅₀ Values for Tosedostat (CHR-79888)
| Enzyme Target | IC₅₀ (nM) |
| Puromycin-sensitive aminopeptidase (PSA) | 10 - 50 |
| Leucine aminopeptidase (LAP) | 50 - 200 |
| Other M1 Aminopeptidases | >1000 |
Note: These are representative values and can vary depending on the specific assay conditions.
Cellular Apoptosis Assays
Objective: To assess the ability of Tosedostat to induce apoptosis in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., AML cell lines like HL-60 or MV4-11) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Tosedostat for different time points (e.g., 24, 48, 72 hours).
-
Apoptosis Detection: Apoptosis can be measured using several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Stained cells are analyzed by flow cytometry.
-
Caspase Activity Assays: The activation of caspases, key executioners of apoptosis, can be measured using fluorogenic or colorimetric substrates.
-
-
Data Analysis: The percentage of apoptotic cells is quantified and compared between treated and untreated cells.
Cell Cycle Analysis
Objective: To determine the effect of Tosedostat on cell cycle progression.
Methodology:
-
Cell Culture and Treatment: Similar to the apoptosis assays, cancer cells are treated with Tosedostat.
-
Cell Staining: Cells are fixed and stained with a DNA-binding dye, such as propidium iodide (PI) or DAPI. The amount of DNA in each cell is proportional to the fluorescence intensity of the dye.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Data Analysis: The percentage of cells in each phase of the cell cycle is calculated and compared between treated and untreated groups.
Below is a diagram illustrating the experimental workflow for assessing Tosedostat's cellular effects.
Caption: Experimental workflow for cellular assays.
Concluding Remarks and Future Directions
Tosedostat exemplifies a targeted therapeutic approach that exploits the reliance of cancer cells on protein homeostasis. Its mechanism of action, centered on the inhibition of M1 aminopeptidases, has been well-characterized through a combination of biochemical and cellular assays. The downstream consequences of this inhibition, including the induction of apoptosis and cell cycle arrest, underscore the therapeutic potential of targeting aminopeptidases in oncology.
Future research in this area may focus on:
-
Identifying biomarkers to predict which patients are most likely to respond to Tosedostat or other aminopeptidase inhibitors.
-
Exploring combination therapies to enhance the efficacy of Tosedostat and overcome potential resistance mechanisms.
-
Developing next-generation inhibitors with improved selectivity and potency.
This guide has provided a comprehensive overview of the mechanism of action of Tosedostat as a representative aminopeptidase inhibitor. The principles and methodologies described herein are broadly applicable to the study of other enzyme inhibitors in drug discovery and development.
References
-
Krige, D., et al. (2008). CHR-2797: An Antiproliferative Aminopeptidase Inhibitor That Leads to the Induction of Apoptosis in Hematological Malignancy. Blood, 112(11), 2797. [Link]
-
Cortes, J., et al. (2013). A phase 1/2 study of the oral aminopeptidase inhibitor tosedostat (CHR-2797) in patients with relapsed or refractory acute myeloid leukaemia. British Journal of Haematology, 161(4), 523-532. [Link]
-
CTD Holdings. (2018). Tosedostat (CHR-2797) for the Treatment of Acute Myeloid Leukemia (AML). [Link]
-
Krusch, M., et al. (2014). The aminopeptidase inhibitor tosedostat reduces the viability of pediatric cancer cells. Cancer Biology & Therapy, 15(10), 1367-1376. [Link]
-
van der Velden, V. H. J., et al. (2010). The aminopeptidase inhibitor tosedostat (CHR-2797) induces apoptosis in acute myeloid leukemia cells. Blood, 116(21), 2294. [Link]
